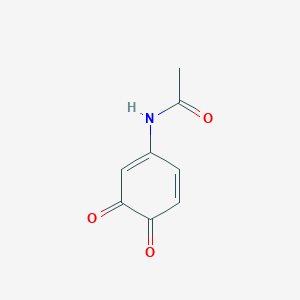
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide is a chemical compound characterized by the presence of a dioxocyclohexadienyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide typically involves the oxidation of precursor compounds such as phenylalanine derivatives. The reaction conditions often include the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the dioxocyclohexadienyl group to a more reduced form, such as cyclohexadiene.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, reduced cyclohexadiene derivatives, and substituted acetamide compounds .
Aplicaciones Científicas De Investigación
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that affect their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
L-dopaquinone: An L-phenylalanine derivative with a similar dioxocyclohexadienyl group.
Caffeic acid quinone: An α,β-unsaturated monocarboxylic acid with a dioxocyclohexadienyl group.
N5-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-L-glutamine: A compound with a similar dioxocyclohexadienyl group attached to a glutamine moiety.
Uniqueness
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide is unique due to its specific structural configuration and the presence of both an acetamide and a dioxocyclohexadienyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
74331-99-0 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H7NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,9,10) |
Clave InChI |
ZURSEPSYQSVJFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=O)C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



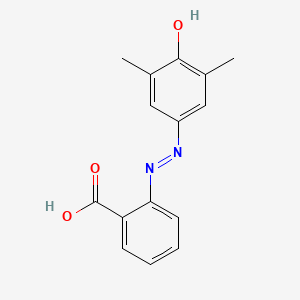
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
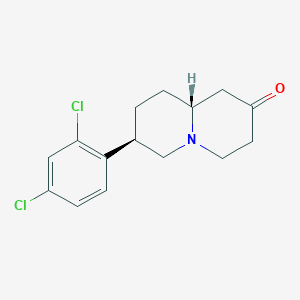
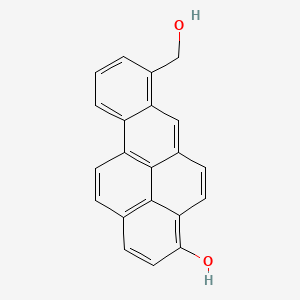
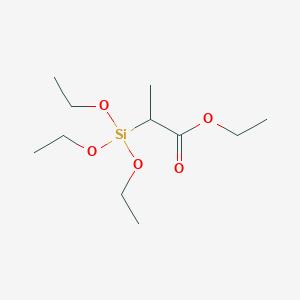
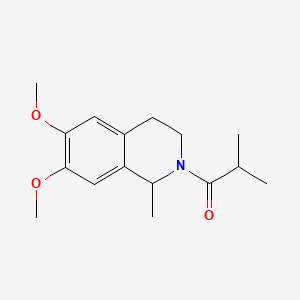
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
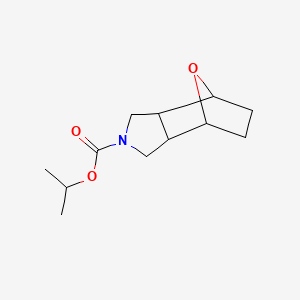
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
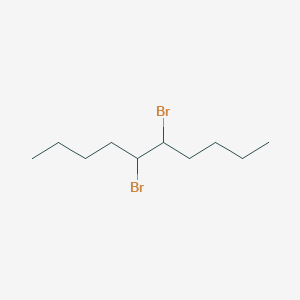
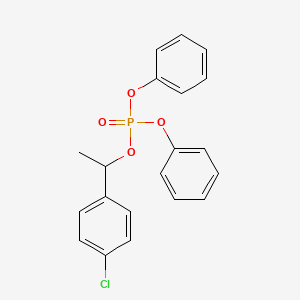
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)
